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Compound Name: Lasamide
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For Immediate Release

This technical guide provides an in-depth analysis of the binding mechanism and inhibitory

action of Lasamide, a potent sulfonamide inhibitor, on various human carbonic anhydrase

(hCA) isoforms. This document is intended for researchers, scientists, and professionals in the

field of drug development seeking a comprehensive understanding of Lasamide's structure-

activity relationship and its potential as a lead compound for novel therapeutics.

Quantitative Inhibitory Activity of Lasamide
Lasamide has demonstrated potent inhibitory activity against a wide spectrum of human

carbonic anhydrase isoforms. Its efficacy, represented by inhibition constants (Kᵢ), has been

quantified and compared with established carbonic anhydrase inhibitors, Acetazolamide (AAZ)

and Furosemide (FUR). The data, determined by a stopped-flow CO₂ hydration assay, is

summarized in the table below.
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Isoform Lasamide Kᵢ (nM) AAZ Kᵢ (nM) FUR Kᵢ (nM)

hCA I 0.89 250 10,000

hCA II 0.54 12 10,000

hCA IV 15.3 74 >10,000

hCA VA 48.2 45 >10,000

hCA VB 22.8 6.3 >10,000

hCA VI 29.5 8.9 >10,000

hCA VII 1.87 2.5 1,250

hCA IX 2.61 25 4,250

hCA XII 7.54 5.7 4,560

hCA XIII 9.37 21 1,120

hCA XIV 11.9 47 >10,000

Data sourced from a 2024 study in ACS Medicinal Chemistry Letters. Kᵢ values are presented

as the mean of three independent experiments. Errors were in the range of ±5–10% of the

reported values.[1]

Lasamide exhibits subnanomolar inhibition of the physiologically prevalent isoforms hCA I and

hCA II.[1] Notably, it is a highly effective inhibitor of the tumor-associated isoform hCA IX with a

Kᵢ value of 2.61 nM, making it significantly more potent than both Furosemide and

Acetazolamide against this target.[1] Its activity against other isoforms remains in the low

nanomolar range.[1]

Binding Mechanism in the Active Site
The binding of Lasamide to the active site of carbonic anhydrase is characteristic of primary

sulfonamide inhibitors.[2] X-ray crystallography studies of Lasamide in complex with hCA II

and a mimic of hCA XII reveal a well-defined binding pose within the catalytic pocket.
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The core interaction involves the deprotonated sulfonamide group of Lasamide coordinating

directly with the catalytic Zn(II) ion at the base of the active site cavity. This interaction

displaces a water molecule or hydroxide ion that is typically bound to the zinc ion, thereby

inhibiting the enzyme's catalytic activity.

Further stabilization of the inhibitor-enzyme complex is achieved through a network of

hydrogen bonds and van der Waals interactions with key amino acid residues. The

sulfonamide's SO₂NH₂ group forms hydrogen bonds with the side chain of Thr199 and the

backbone amide of the same residue. The aromatic ring of Lasamide engages in hydrophobic

interactions with residues such as Val121, Phe131, Leu198, and Pro202, which line the

hydrophobic half of the active site.
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Binding of Lasamide to the Carbonic Anhydrase Active Site.

Experimental Protocols
Inhibitory Activity Determination: Stopped-Flow CO₂
Hydration Assay
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The inhibitory potencies (Kᵢ values) of Lasamide were determined using a stopped-flow

spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ produces protons, leading to a decrease in the pH of the

solution. This pH change is monitored by a pH indicator, and the initial rate of the reaction is

measured. The inhibition constant is determined by measuring these rates at various inhibitor

concentrations.

Methodology:

Reagents: All measurements are performed using a buffer solution (e.g., Tris-HCl) containing

a pH indicator (e.g., phenol red) and a constant ionic strength maintained with Na₂SO₄.

Enzyme and Inhibitor Preparation: Stock solutions of the purified carbonic anhydrase

isoforms and the inhibitor (Lasamide) are prepared.

Reaction Initiation: The enzyme and inhibitor are pre-incubated to allow for binding. The

reaction is initiated by rapidly mixing this solution with a CO₂-saturated buffer in the stopped-

flow instrument.

Data Acquisition: The change in absorbance of the pH indicator is monitored over a short

period (typically 10-15 seconds) at a specific wavelength.

Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the

absorbance change over time. The uncatalyzed rate is subtracted from the observed rate. Kᵢ

values are then determined by fitting the data to the appropriate inhibition model.
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Workflow for Stopped-Flow CO₂ Hydration Assay.
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Structural Determination: X-ray Crystallography
The three-dimensional structure of Lasamide in complex with hCA isoforms was determined by

X-ray crystallography to elucidate the precise binding interactions.

Methodology:

Protein Expression and Purification: The target human carbonic anhydrase isoforms (e.g.,

hCA II) are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

Crystallization: The purified protein is co-crystallized with a molar excess of Lasamide using

vapor diffusion techniques (hanging or sitting drop). Various crystallization conditions

(precipitants, pH, temperature) are screened to obtain diffraction-quality crystals.

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray

diffraction data are collected at a synchrotron source.

Structure Solution and Refinement: The diffraction data are processed, and the structure is

solved using molecular replacement with a known carbonic anhydrase structure as a search

model. The model is then refined, and the inhibitor molecule is built into the electron density

map.

Structural Analysis: The final refined structure is analyzed to identify the key interactions

between Lasamide and the amino acid residues in the active site.

Conclusion
Lasamide is a potent, broad-spectrum inhibitor of human carbonic anhydrases, with

particularly strong activity against the clinically relevant isoforms hCA I, II, and IX. Its binding

mechanism, characterized by the coordination of its primary sulfonamide group to the active

site zinc ion and further stabilized by a network of hydrogen bonds and hydrophobic

interactions, provides a solid foundation for its high affinity. The detailed experimental protocols

and structural insights presented in this guide offer valuable information for the rational design

and development of next-generation carbonic anhydrase inhibitors based on the Lasamide
scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

